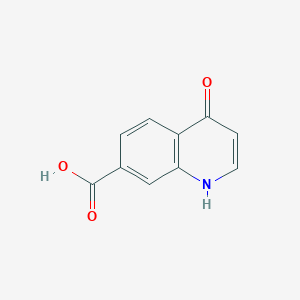

4-Hydroxyquinoline-7-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-1H-quinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-3-4-11-8-5-6(10(13)14)1-2-7(8)9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDMXIULYGYMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948573-55-5, 1150618-22-6 | |

| Record name | 1,4-Dihydro-4-oxo-7-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948573-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-7-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxyquinoline-7-carboxylic Acid from 3-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, integral to a wide array of pharmacologically active compounds. This technical guide provides a comprehensive, in-depth exploration of a robust synthetic route to a key derivative, 4-hydroxyquinoline-7-carboxylic acid, commencing from the readily available starting material, 3-aminophenol. This document is structured to provide not just a procedural outline, but a deep understanding of the chemical principles and strategic considerations underpinning each synthetic transformation. The methodologies detailed herein are designed to be self-validating, with an emphasis on mechanistic clarity and practical, field-proven insights to empower researchers in their synthetic endeavors.

Strategic Overview: A Multi-Step Synthetic Approach

The synthesis of 4-hydroxyquinoline-7-carboxylic acid from 3-aminophenol is a multi-step process that necessitates the strategic introduction of a carboxylic acid functionality and the construction of the quinoline ring system. The chosen synthetic pathway is designed for efficiency and control over regioselectivity, leveraging well-established and reliable chemical transformations. The overall strategy can be dissected into two primary phases: the synthesis of the key aniline intermediate, 3-amino-4-hydroxybenzoic acid, and the subsequent construction of the quinoline core via the Gould-Jacobs reaction.

dot

Caption: Overall synthetic strategy from 3-aminophenol to 4-hydroxyquinoline-7-carboxylic acid.

Phase 1: Synthesis of the Key Intermediate: 3-Amino-4-hydroxybenzoic Acid

The initial phase of this synthesis focuses on the preparation of 3-amino-4-hydroxybenzoic acid. While conceptually derivable from 3-aminophenol, a more practical and well-documented laboratory-scale synthesis commences with 4-hydroxy-3-nitrobenzoic acid. This precursor contains the necessary hydroxyl and carboxylic acid groups in the correct orientation, requiring only the reduction of the nitro group to the corresponding amine.

Reduction of 4-Hydroxy-3-nitrobenzoic Acid

The reduction of the nitro group in the presence of other sensitive functional groups, such as a carboxylic acid and a phenol, requires a selective and high-yielding method. A well-established and reliable method involves the use of tin(II) chloride in acidic media.

Materials:

-

4-Hydroxy-3-nitrobenzoic acid

-

Tin(II) chloride (SnCl₂)

-

Concentrated Hydrochloric acid (HCl, 12 N)

-

Sodium hydroxide (NaOH) solution (2 N)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Distilled water

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-3-nitrobenzoic acid (1.0 eq).

-

Cool the flask in an ice bath (0 °C) and cautiously add tin(II) chloride (2.0 eq) followed by the slow addition of concentrated hydrochloric acid.

-

After the initial exothermic reaction subsides, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add distilled water.

-

Adjust the pH of the solution to approximately 1 with a 2 N sodium hydroxide solution. This may cause a precipitate to form.

-

Filter the mixture and wash the solid with distilled water.

-

Concentrate the filtrate under reduced pressure. Add methanol to the residue, which may induce further precipitation. Filter again and concentrate the filtrate.

-

The resulting crude product is then purified by silica gel column chromatography using a mixture of dichloromethane and methanol (e.g., 5:1 v/v) as the eluent to afford 3-amino-4-hydroxybenzoic acid as a solid[1].

Trustworthiness of the Protocol:

This protocol is self-validating through the monitoring of the reaction by TLC and the final purification by column chromatography. The identity and purity of the product can be confirmed by ¹H NMR spectroscopy. The expected signals for 3-amino-4-hydroxybenzoic acid in DMSO-d₆ are approximately δ 11.30 (brs, 1H, COOH), 9.42 (brs, 3H, NH₃⁺), 7.79 (s, 1H), 7.60 (d, 1H), and 7.07 (d, 1H)[1].

| Compound | Starting Material | Reagents | Yield | Reference |

| 3-Amino-4-hydroxybenzoic acid | 4-Hydroxy-3-nitrobenzoic acid | SnCl₂, HCl | ~98% | [1] |

Phase 2: Construction of the Quinoline Core via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM)[2][3]. This reaction proceeds in two key stages: the initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization to construct the quinoline ring.

dot

Caption: Mechanism of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinoline-7-carboxylic acid.

Condensation of 3-Amino-4-hydroxybenzoic Acid with Diethyl Ethoxymethylenemalonate (DEEM)

The first step of the Gould-Jacobs reaction is the nucleophilic attack of the amino group of 3-amino-4-hydroxybenzoic acid on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the key intermediate, diethyl 2-(((3-carboxy-4-hydroxyphenyl)amino)methylene)malonate.

Materials:

-

3-Amino-4-hydroxybenzoic acid

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Ethanol (optional, as solvent)

Procedure:

-

In a reaction vessel, combine 3-amino-4-hydroxybenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

The reaction can be performed neat or in a high-boiling solvent. For a solvent-free approach, heat the mixture at 100-130 °C for 1-2 hours.

-

Monitor the reaction by TLC to confirm the formation of the intermediate.

-

If performed neat, the ethanol byproduct can be removed under reduced pressure. The crude intermediate can often be used directly in the next step without further purification.

Causality Behind Experimental Choices:

The reaction is typically conducted at elevated temperatures to facilitate the elimination of ethanol and drive the reaction to completion. A slight excess of DEEM can be used to ensure full conversion of the aniline. The choice of a solvent-free reaction is often preferred for its simplicity and reduced waste.

Thermal Cyclization, Saponification, and Decarboxylation

The subsequent steps involve the high-temperature intramolecular cyclization of the malonate intermediate, followed by saponification of the ester group at the 3-position and subsequent decarboxylation to yield the final product.

Materials:

-

Crude diethyl 2-(((3-carboxy-4-hydroxyphenyl)amino)methylene)malonate

-

High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

Cyclization: Dissolve the crude intermediate in a high-boiling solvent such as diphenyl ether in a reaction flask fitted with a reflux condenser. Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for 30-60 minutes. The high temperature is crucial for the 6-electron electrocyclization to form the quinoline ring[3].

-

Isolation of the Intermediate Ester: After cooling, the reaction mixture can be diluted with a non-polar solvent like hexanes to precipitate the ethyl 4-hydroxy-7-carboxyquinoline-3-carboxylate. The solid can be collected by filtration.

-

Saponification: Suspend the isolated ester in an aqueous solution of sodium hydroxide (e.g., 10%) and heat to reflux for 1-2 hours to hydrolyze the ester to the corresponding carboxylic acid.

-

Acidification: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the 4-hydroxyquinoline-3,7-dicarboxylic acid.

-

Decarboxylation: Collect the dicarboxylic acid by filtration, wash with water, and dry. Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases, yielding the final product, 4-hydroxyquinoline-7-carboxylic acid.

Modern Alternative: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the Gould-Jacobs reaction, often leading to significantly reduced reaction times and improved yields[3]. The condensation and cyclization steps can sometimes be combined in a one-pot microwave-assisted procedure.

| Reaction Step | Key Reagents/Conditions | Purpose |

| Condensation | DEEM, 100-130 °C | Formation of the enamine intermediate |

| Cyclization | High temp. (~250 °C) or Microwave | Formation of the quinoline ring system |

| Saponification | NaOH, reflux | Hydrolysis of the ester at C-3 |

| Decarboxylation | High temp. (200-250 °C) | Removal of the carboxylic acid at C-3 |

Purification and Characterization

The final product, 4-hydroxyquinoline-7-carboxylic acid, can be purified by recrystallization from a suitable solvent system, such as ethanol or aqueous ethanol. The purity and identity of the compound should be confirmed by standard analytical techniques.

Expected Characterization Data:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, as well as signals for the hydroxyl and carboxylic acid protons.

-

¹³C NMR: Will show the resonances for all the carbon atoms in the molecule, confirming the quinoline scaffold and the presence of the carboxylic acid group.

-

Mass Spectrometry: Will provide the molecular weight of the compound, confirming its elemental composition.

Conclusion

The synthesis of 4-hydroxyquinoline-7-carboxylic acid from 3-aminophenol, through the key intermediate 3-amino-4-hydroxybenzoic acid, is a robust and reliable synthetic route. The Gould-Jacobs reaction provides a powerful method for the construction of the core quinoline scaffold. This guide has provided a detailed, step-by-step methodology, grounded in mechanistic understanding and practical considerations. By following these protocols and understanding the underlying chemical principles, researchers can confidently synthesize this important molecule for applications in drug discovery and development.

References

- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2019 , 24(1), 154. [Link]

-

PMC. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2019 , 24(1), 154. [Link]

- Google Patents. Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. EP0245690A1.

-

ResearchGate. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. [Link]

- Google Patents. Preparation of 4-hydroxyquinoline compounds. US2558211A.

-

MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules2023 , 28(8), 3491. [Link]

-

Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Can. J. Chem.1972 , 50(19), 3017-3028. [Link]

-

ResearchGate. 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. [Link]

-

Organic Chemistry Portal. Decarboxylation. [Link]

-

ResearchGate. 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. [Link]

-

YouTube. MCQ about oxidation of Quinoline followed by decarboxylation: For exams like CSIR-NET, GATE, BS-MS. [Link]

-

ACS Publications. Copper-quinoline decarboxylation. J. Am. Chem. Soc.1970 , 92(23), 6675–6682. [Link]

- Google Patents. Preparation method of 3-amino-4-hydroxybenzoic acid. CN105237423A.

- Google Patents. Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. CN112500341B.

-

ResearchGate. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]

-

ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link]

-

ResearchGate. Diethyl 2-[(3-chlorophenylamino)(3-nitrophenyl)methyl]malonate. [Link]

Sources

Spectroscopic Data for 4-Hydroxyquinoline-7-carboxylic acid: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 4-Hydroxyquinoline-7-carboxylic acid, a quinoline derivative of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound using modern spectroscopic techniques. Given the absence of publicly available experimental spectra, this guide leverages high-fidelity predicted data to provide a robust analytical framework.

Introduction to 4-Hydroxyquinoline-7-carboxylic acid

4-Hydroxyquinoline-7-carboxylic acid belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of many synthetic drugs, most notably antimalarials like quinine and chloroquine. The presence of both a hydroxyl and a carboxylic acid group on the quinoline scaffold imparts unique physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. Accurate spectroscopic characterization is the cornerstone of its application, ensuring structural integrity and purity. This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data to provide a comprehensive understanding of its molecular architecture.

The structural representation of 4-Hydroxyquinoline-7-carboxylic acid is presented below. The numbering of the quinoline ring is crucial for the assignment of spectroscopic signals.

Caption: Molecular Structure of 4-Hydroxyquinoline-7-carboxylic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: The Principle of Proton NMR

¹H NMR spectroscopy is a powerful analytical technique that provides information about the structure of a molecule by observing the behavior of hydrogen atoms (protons) in a magnetic field. When a molecule is placed in a strong magnetic field, the nuclei of the hydrogen atoms align with or against the field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The frequency at which a proton resonates and the splitting pattern of its signal provide detailed information about its chemical environment, including the proximity and number of neighboring protons.

The choice of solvent is critical in NMR spectroscopy. For a compound like 4-Hydroxyquinoline-7-carboxylic acid, which contains acidic protons (from the hydroxyl and carboxylic acid groups), a deuterated solvent that can exchange with these protons, such as DMSO-d₆ or MeOD, is often used. This exchange can lead to the broadening or disappearance of the signals from the acidic protons.

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of 4-Hydroxyquinoline-7-carboxylic acid in DMSO-d₆ is summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.2 - 8.4 | d | 5.0 - 6.0 |

| H-3 | 6.4 - 6.6 | d | 5.0 - 6.0 |

| H-5 | 8.0 - 8.2 | d | 8.0 - 9.0 |

| H-6 | 7.6 - 7.8 | dd | 8.0 - 9.0, 1.5 - 2.0 |

| H-8 | 8.3 - 8.5 | d | 1.5 - 2.0 |

| 4-OH | 11.0 - 12.0 | br s | - |

| 7-COOH | 13.0 - 14.0 | br s | - |

Disclaimer: The data presented is based on computational predictions and may differ from experimental values.

Interpretation:

-

Aromatic Protons: The protons on the quinoline ring system appear in the aromatic region (7.0-8.5 ppm).

-

H-2 and H-3: These protons on the pyridine ring of the quinoline system are expected to appear as doublets due to coupling with each other. The downfield shift of H-2 is attributed to the deshielding effect of the adjacent nitrogen atom.

-

H-5, H-6, and H-8: These protons are on the benzene ring. H-5 is expected to be a doublet due to coupling with H-6. H-6 will appear as a doublet of doublets due to coupling with both H-5 and H-8. H-8 is predicted to be a doublet with a smaller coupling constant, consistent with meta-coupling to H-6.

-

-

Acidic Protons:

-

4-OH: The hydroxyl proton is expected to be significantly downfield and appear as a broad singlet due to hydrogen bonding and exchange with the solvent.

-

7-COOH: The carboxylic acid proton is the most deshielded proton in the molecule, appearing at a very high chemical shift as a broad singlet.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: The Principle of Carbon-13 NMR

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The principles are similar to ¹H NMR, but since the natural abundance of the ¹³C isotope is low (about 1.1%), and its gyromagnetic ratio is smaller, the technique is less sensitive. ¹³C spectra are typically acquired with proton decoupling, which results in a spectrum of singlets, where each unique carbon atom gives a distinct signal. The chemical shift of each carbon signal is indicative of its electronic environment.

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR chemical shifts for 4-Hydroxyquinoline-7-carboxylic acid are presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 145 - 150 |

| C-3 | 110 - 115 |

| C-4 | 175 - 180 |

| C-4a | 140 - 145 |

| C-5 | 125 - 130 |

| C-6 | 120 - 125 |

| C-7 | 130 - 135 |

| C-8 | 115 - 120 |

| C-8a | 140 - 145 |

| 7-COOH | 165 - 170 |

Disclaimer: The data presented is based on computational predictions and may differ from experimental values.

Interpretation:

-

Quaternary Carbons: The quaternary carbons (C-4, C-4a, C-7, C-8a, and the carboxylic carbon) are readily identifiable. C-4, being part of a vinylogous amide system and bearing a hydroxyl group, is expected to be significantly downfield. The carboxylic acid carbon also appears at a characteristic downfield chemical shift.

-

CH Carbons: The protonated carbons of the quinoline ring (C-2, C-3, C-5, C-6, and C-8) show distinct signals. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the electronic effects of the hydroxyl and carboxylic acid substituents.

Mass Spectrometry (MS)

Methodology: The Principles of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In a typical experiment, a sample is vaporized and then ionized. The resulting ions are separated according to their m/z ratio and detected. The ionization method significantly influences the resulting mass spectrum. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing valuable structural information. In contrast, soft ionization techniques like Electrospray Ionization (ESI) typically produce the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation, which is useful for determining the molecular weight.

Expected Mass Spectrum and Fragmentation Pattern

The molecular weight of 4-Hydroxyquinoline-7-carboxylic acid (C₁₀H₇NO₃) is 189.17 g/mol .

-

Soft Ionization (e.g., ESI): In positive ion mode ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 190. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 188 would be observed.

-

Hard Ionization (e.g., EI): Under EI conditions, the molecular ion peak [M]⁺˙ at m/z 189 would be observed. Significant fragmentation is expected, with key fragmentation pathways likely involving:

-

Loss of H₂O: A peak at m/z 171 corresponding to the loss of a water molecule from the molecular ion.

-

Loss of CO: A peak at m/z 161 due to the loss of carbon monoxide.

-

Loss of COOH: A peak at m/z 144 resulting from the cleavage of the carboxylic acid group.[1]

-

Decarboxylation: Loss of CO₂ to give a fragment at m/z 145.[1]

-

The fragmentation of the quinoline ring itself can also occur, leading to smaller fragment ions.[1][2]

Caption: General workflow for the spectroscopic analysis of a small molecule.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Hydroxyquinoline-7-carboxylic acid. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data offers valuable insights into the structural features of this important molecule. While predicted data serves as a powerful tool in the absence of experimental spectra, it is crucial for researchers to confirm these findings with empirical data whenever possible. The methodologies and interpretations presented herein provide a solid foundation for the spectroscopic characterization of 4-Hydroxyquinoline-7-carboxylic acid and its derivatives in various scientific and industrial applications.

References

-

PubChem. 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid. [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

Sources

Physical and chemical properties of 4-Hydroxyquinoline-7-carboxylic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Hydroxyquinoline-7-carboxylic acid

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse and potent biological activities.[1][2] Derivatives of quinoline are foundational to a wide array of pharmaceuticals, demonstrating antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] This guide focuses on a specific, high-interest derivative: 4-Hydroxyquinoline-7-carboxylic acid .

This compound integrates three key pharmacophoric features: the heterocyclic quinoline core, a hydroxyl group at the 4-position (which exists in tautomeric equilibrium with a keto group, forming a 4-quinolone), and a carboxylic acid at the 7-position.[5] This unique combination of functional groups imparts specific physicochemical properties that are critical for its potential role as a synthetic intermediate and a biologically active agent. Understanding these properties is paramount for its effective utilization in drug design, synthesis, and formulation. This document provides a comprehensive analysis of its known and predicted properties, supported by established experimental protocols for empirical validation.

Molecular Structure and Identification

The fundamental identity of a compound is rooted in its structure and unique identifiers. 4-Hydroxyquinoline-7-carboxylic acid is characterized by the fusion of a benzene ring to a pyridine ring, with hydroxyl and carboxyl substituents. A critical feature is its existence as a tautomer of 4-oxo-1,4-dihydroquinoline-7-carboxylic acid (a 4-quinolone), a form that often predominates and is crucial for its biological interactions.[5]

Caption: Tautomeric equilibrium of 4-Hydroxyquinoline-7-carboxylic acid.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 1150618-22-6 | [6][7] |

| Molecular Formula | C₁₀H₇NO₃ | [6][7][8] |

| Molecular Weight | 189.17 g/mol | [6][7][8] |

| IUPAC Name | 4-oxo-1H-quinoline-7-carboxylic acid | [8] |

| Common Synonyms | 4-hydroxy-7-Quinolinecarboxylic acid |[6][8] |

Physical Properties: A Guide to Handling and Formulation

The physical properties of an active pharmaceutical ingredient (API) directly influence its formulation, delivery, and bioavailability. While specific experimental data for 4-Hydroxyquinoline-7-carboxylic acid is not extensively published, we can infer its likely characteristics from closely related analogs.

Table 2: Summary of Physical Properties

| Property | Observed/Predicted Value | Rationale and Field Insights |

|---|---|---|

| Appearance | Pale yellow to off-white solid | Structurally similar hydroxyquinoline derivatives typically present as powders in this color range.[9][10] |

| Melting Point | Expected >250 °C (with decomposition) | Quinoline carboxylic acids are characterized by high thermal stability due to their rigid aromatic structure and intermolecular hydrogen bonding. Analogs like 7-chloro-4-hydroxyquinoline-3-carboxylic acid and 7-hydroxyquinoline-3-carboxylic acid melt with decomposition at 250 °C and >260 °C, respectively.[11][12] |

| Solubility | Low aqueous solubility; soluble in polar organic solvents | The quinoline core is hydrophobic.[13] While the hydroxyl and carboxylic acid groups enhance polarity, strong crystal lattice forces often limit water solubility. Solubility is expected to be pH-dependent, increasing significantly at pH values above the carboxylic acid's pKa and below the quinoline nitrogen's pKa.[14] |

Experimental Protocol: Solubility Determination

To address the lack of specific solubility data, the following robust protocol, based on the equilibrium shake-flask method, is recommended for its empirical determination.[15] This method is considered the gold standard for its reliability and direct measurement of saturation.

Causality: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid, ensuring the measured concentration represents the maximum solubility under the specified conditions.[15]

Caption: Workflow for pKa determination using potentiometric titration. [16] Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements. [16]2. Sample Preparation: Prepare a dilute solution of 4-Hydroxyquinoline-7-carboxylic acid (e.g., 1 mM). To determine both pKa values, first, acidify the solution to approximately pH 1.8-2.0 with a standardized acid (e.g., 0.1 M HCl). [16]3. Inert Environment: Purge the solution with nitrogen gas before and during the titration. This is a critical step to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the analyte's pKa. [16]4. Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH). Record the pH reading after each addition, allowing the reading to stabilize. Continue until the pH reaches approximately 12. [16]5. Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will show inflection points corresponding to the pKa of the carboxylic acid and the protonated quinoline nitrogen. The pKa is the pH at the half-equivalence point.

-

Validation: Perform a minimum of three separate titrations to ensure the reproducibility and accuracy of the results. Calculate the average pKa and the standard deviation. [16]

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and quality control. While specific spectra for this compound are not publicly cataloged, its characteristic features can be reliably predicted based on its functional groups.

Table 3: Predicted Spectroscopic Features

| Spectroscopy | Feature | Predicted Region/Shift | Corresponding Functional Group |

|---|---|---|---|

| FTIR | O-H Stretch | 3300-2500 cm⁻¹ (very broad) | Carboxylic acid (H-bonded dimer) [17] |

| C=O Stretch | 1760-1690 cm⁻¹ (strong, intense) | Carboxylic acid and 4-quinolone carbonyl [17] | |

| C-O Stretch | 1320-1210 cm⁻¹ | Carboxylic acid [17] | |

| Aromatic C=C | ~1600-1450 cm⁻¹ | Quinoline ring system | |

| ¹H NMR | -COOH Proton | 10-13 ppm (broad singlet) | Carboxylic acid proton |

| Aromatic Protons | 7.0-9.0 ppm | Protons on the quinoline ring | |

| N-H Proton | Variable (broad) | N-H proton of the 4-quinolone tautomer | |

| ¹³C NMR | Carbonyl Carbon | 165-185 ppm | Carboxylic acid and 4-quinolone carbonyl |

| | Aromatic Carbons | 110-150 ppm | Carbons of the quinoline ring system |

Significance in Research and Drug Development

The true value of 4-Hydroxyquinoline-7-carboxylic acid lies in its potential as a scaffold for developing novel therapeutics. The quinolinone structure is a well-established pharmacophore, and modifications at the 7-position have been shown to be a viable strategy for modulating biological activity. [18][19]

-

Anticancer Potential: The closely related isomer, 7-hydroxyquinoline-4-carboxylic acid, is a key intermediate in the synthesis of Fibroblast Activation Protein (FAP) inhibitors, which are targets for cancer diagnosis and therapy. [20]This highlights the importance of the 7-substituted quinoline core in oncology research.

-

Inhibition of Cellular Respiration: Studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids have demonstrated their ability to inhibit cellular respiration in Ehrlich ascites cells, indicating a potential mechanism for antiproliferative effects. [19]* Anti-inflammatory and Antiproliferative Activity: Various quinoline carboxylic acid derivatives have shown promising anti-inflammatory and selective antiproliferative activities against different cancer cell lines. [4] The presence of the carboxylic acid provides a convenient chemical handle for synthetic modification, allowing for the creation of amide or ester libraries to explore structure-activity relationships (SAR) and develop multi-target agents. [1]

Conclusion

4-Hydroxyquinoline-7-carboxylic acid is a molecule of significant interest for chemical and pharmaceutical research. While a complete experimental dataset of its properties is not yet consolidated in public literature, this guide has synthesized available information on its identity, structure, and the properties of its close analogs. By providing robust, field-proven protocols for determining key parameters like solubility and pKa, we empower researchers to empirically characterize this compound. Its structural features—a privileged quinoline core, a 4-quinolone tautomer, and a synthetically versatile carboxylic acid group—position it as a valuable building block for the discovery of next-generation therapeutics, particularly in the fields of oncology and inflammatory diseases.

References

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.

- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.

- Sunway Pharm Ltd. 4-Hydroxyquinoline-7-carboxylic acid.

- Molbase. 4-hydroxyquinoline-7-carboxylic acid | CAS No. 1150618-22-6 Synthetic Routes.

- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.

- PubChem. 4-Hydroxyquinoline-7-carboxylic acid. National Center for Biotechnology Information.

- PubChem. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. National Center for Biotechnology Information.

- PubChem. 4-Hydroxyquinoline. National Center for Biotechnology Information.

- Sigma-Aldrich. 4-Hydroxyquinoline-3-carboxylic acid.

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.

- Betti, M., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(1), 123.

- Sweidan, K., & Sabbah, D. A. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 28(1), 123.

- Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006.

- BenchChem. (2025). 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery.

- Suzhou Kangrun Pharmaceuticals Inc. (2022). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents. CN112500341B.

- ChemicalBook. 7-CHLORO-4-HYDROXY QUINOLINE-3-CARBOXYLIC ACID CAS#: 86-47-5.

- Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. PubMed.

- ChemicalBook. 7-hydroxyquinoline-3-carboxylic acid CAS#: 659730-27-5.

- IJFMR. (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

- Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3321.

- Chem-Impex. 8-Hydroxyquinoline-7-carboxylic acid.

- Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups.

Sources

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxyquinoline-7-carboxylic acid - CAS:1150618-22-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. Page loading... [guidechem.com]

- 8. 4-Hydroxyquinoline-7-carboxylic acid | C10H7NO3 | CID 40152029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. 7-CHLORO-4-HYDROXY QUINOLINE-3-CARBOXYLIC ACID CAS#: 86-47-5 [amp.chemicalbook.com]

- 12. 7-hydroxyquinoline-3-carboxylic acid CAS#: 659730-27-5 [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

A Technical Guide to the Structural Elucidation of 4-Hydroxyquinoline-7-carboxylic acid

Abstract: This guide provides a comprehensive technical overview of the crystal structure of 4-Hydroxyquinoline-7-carboxylic acid. Acknowledging the current absence of a publicly available experimentally determined structure, this document outlines a robust procedural framework for its elucidation, from synthesis to single-crystal X-ray diffraction analysis. To illustrate the core principles and analytical depth required, the known crystal structure of the isomeric compound, 4-Hydroxyquinoline-2-carboxylic acid monohydrate, is presented and analyzed as a case study. This guide is intended to serve as a foundational resource for researchers seeking to characterize this and similar molecules, underscoring the critical role of solid-state chemistry in modern drug development.

Introduction: The Significance of Solid-State Characterization

4-Hydroxyquinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The specific isomer, 4-Hydroxyquinoline-7-carboxylic acid, is a key intermediate in the synthesis of novel therapeutic agents, including potential inhibitors of Fibroblast Activation Protein (FAP), a target of interest in oncology.[2]

In drug development, the three-dimensional arrangement of molecules in a solid state—the crystal structure—is of paramount importance. It governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[3][4] An incomplete understanding of the solid state can lead to unforeseen challenges during development, such as the appearance of a more stable, less soluble polymorph. Therefore, the definitive determination of the crystal structure of an active pharmaceutical ingredient (API) or a key intermediate is a foundational step in its development pathway.

As of the date of this publication, a comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals no publicly available, experimentally determined crystal structure for 4-Hydroxyquinoline-7-carboxylic acid. This guide, therefore, serves a dual purpose: to provide a detailed, actionable methodology for determining this structure and to offer insights into its probable structural features through a comparative analysis of a closely related isomer.

Proposed Experimental Workflow for Crystal Structure Determination

The following section outlines a self-validating experimental workflow for the synthesis, crystallization, and structural analysis of 4-Hydroxyquinoline-7-carboxylic acid.

Caption: Workflow for Crystal Structure Determination.

Synthesis and Purification

A reliable synthesis route is the prerequisite for obtaining high-purity material for crystallization. A reported method for synthesizing 4-Hydroxyquinoline-7-carboxylic acid involves a multi-step process starting from 6-bromoisatin.[2]

Protocol:

-

Synthesis: Follow the synthetic route as described by Wang et al. (2021), which includes steps of reaction with pyruvic acid, decarboxylation, esterification, amination, diazotization, and final hydrolysis to yield the target molecule.[2]

-

Purification: The crude product should be purified to >99% purity, as impurities can inhibit crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) is often effective. Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

-

Initial Characterization: Confirm the identity of the purified compound using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight (C10H7NO3: 189.17 g/mol ).[5]

-

Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability.

-

Single Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is essential.

Protocol:

-

Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene).

-

Screening Techniques: Employ high-throughput screening methods using small amounts of material. Set up crystallization trials using various techniques:

-

Slow Evaporation: Prepare saturated or near-saturated solutions in various solvents in small vials. Cover the vials with a perforated seal and leave them in a vibration-free environment.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution of the compound on a siliconized cover slip. Invert this slip over a well containing a solvent in which the compound is less soluble (the precipitant). The system is sealed, and slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Solvent/Anti-Solvent Diffusion: Create a layered system with a solution of the compound on the bottom and a less dense anti-solvent (a solvent in which the compound is insoluble) carefully layered on top. Crystals may form at the interface.

-

-

Optimization: Once initial crystal "hits" are identified, optimize the conditions by fine-tuning the temperature, concentration, and solvent ratios to improve crystal size and quality.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[6][7]

Protocol:

-

Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[8]

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. The instrument uses a focused beam of X-rays (e.g., from a Mo or Cu source) and a detector to record the diffraction pattern as the crystal is rotated.[9] Data is typically collected over a wide range of angles to ensure a complete dataset.

-

Structure Solution and Refinement:

-

The positions of the diffraction spots are used to determine the unit cell parameters and the crystal's symmetry (space group).

-

The intensities of the spots are used to solve the structure, often using computational "direct methods" to determine the initial positions of the atoms.

-

The initial structural model is then refined against the experimental data to improve the fit, resulting in precise atomic coordinates, bond lengths, and bond angles.

-

-

Validation and Deposition: The final structure is validated using established crystallographic metrics. The results are typically compiled into a Crystallographic Information File (CIF), which can be deposited in a public database like the CCDC to make the structure available to the scientific community.

Case Study: Crystal Structure of 4-Hydroxyquinoline-2-carboxylic acid monohydrate

To illustrate the type of information gleaned from a successful crystal structure determination, we will analyze the known structure of 4-Hydroxyquinoline-2-carboxylic acid monohydrate (also known as Kynurenic acid monohydrate). This molecule is an isomer of the target compound, differing only in the position of the carboxylic acid group (position 2 vs. position 7). The crystallographic data for this compound is publicly available.[10]

Crystallographic Data

The crystal structure of 4-Hydroxyquinoline-2-carboxylic acid monohydrate was determined by Okabe et al. (1996). The key crystallographic parameters are summarized below.

| Parameter | Value[10] |

| Chemical Formula | C₁₀H₉NO₄ |

| Formula Weight | 207.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a | 6.713 Å |

| b | 12.602 Å |

| c | 10.869 Å |

| α | 90° |

| β | 94.10° |

| γ | 90° |

| Volume | 916.3 ų |

| Z | 4 |

Molecular and Crystal Structure Analysis

The structure reveals a planar quinoline ring system, as expected. The molecule exists in its zwitterionic form, with the nitrogen atom of the quinoline ring being protonated and the carboxylic acid group deprotonated. A water molecule is incorporated into the crystal lattice for each molecule of the quinoline.

The crystal packing is dominated by an extensive network of hydrogen bonds. This network is crucial for the stability of the crystal lattice.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. migrationletters.com [migrationletters.com]

- 5. Page loading... [wap.guidechem.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. fiveable.me [fiveable.me]

- 9. youtube.com [youtube.com]

- 10. 4-Hydroxyquinoline-2-carboxylic acid hydrate | C10H9NO4 | CID 18530299 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-Hydroxyquinoline-7-carboxylic Acid

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 4-Hydroxyquinoline-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth theoretical background, practical experimental protocols, and critical safety information. The guide emphasizes the physicochemical principles governing the solubility of this molecule, enabling users to predict its behavior in various solvent systems and to design and execute robust solubility determination experiments.

Introduction: Understanding 4-Hydroxyquinoline-7-carboxylic Acid

4-Hydroxyquinoline-7-carboxylic acid (C₁₀H₇NO₃) is a quinoline derivative characterized by the presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) functional group.[1][2][3] This molecular architecture imparts a unique combination of acidic and polar properties that are central to its solubility profile. The quinoline core, a bicyclic aromatic heterocycle, provides a rigid scaffold, while the appended functional groups are pivotal in mediating interactions with solvent molecules. An understanding of its solubility is paramount for a range of applications, including formulation development, reaction chemistry, and biological assays.

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4][5] For 4-Hydroxyquinoline-7-carboxylic acid, the presence of the polar hydroxyl and carboxylic acid groups suggests a higher affinity for polar solvents capable of hydrogen bonding.[5] Conversely, the aromatic quinoline ring system introduces a degree of nonpolar character, which may allow for some solubility in less polar organic solvents.

A critical aspect influencing the solubility of this compound is the pH of the medium. The carboxylic acid group is acidic and will deprotonate in basic solutions to form a carboxylate salt. This ionization significantly increases the polarity of the molecule and, consequently, its solubility in aqueous media.[5][6][7] Similarly, the quinoline nitrogen can be protonated in acidic conditions, which can also affect solubility.

Physicochemical Properties and Predicted Solubility Profile

Based on its molecular structure, the following solubility trends can be predicted for 4-Hydroxyquinoline-7-carboxylic acid:

-

Aqueous Solubility: Limited solubility in neutral water is expected due to the relatively large aromatic system. However, its solubility is anticipated to increase significantly in both acidic and basic aqueous solutions due to salt formation.

-

Polar Protic Solvents (e.g., Alcohols, Acetic Acid): These solvents are capable of hydrogen bonding with both the hydroxyl and carboxylic acid groups, suggesting moderate to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which should facilitate the dissolution of the polar 4-Hydroxyquinoline-7-carboxylic acid.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the high polarity imparted by the functional groups, very low solubility is expected in nonpolar solvents.[5]

The following table summarizes the predicted solubility behavior of 4-Hydroxyquinoline-7-carboxylic acid in a range of common laboratory solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water (neutral pH) | Low | The nonpolar quinoline core counteracts the polarity of the functional groups. |

| Aqueous HCl (acidic) | Moderate to High | Protonation of the quinoline nitrogen increases polarity. | |

| Aqueous NaOH/NaHCO₃ (basic) | High | Deprotonation of the carboxylic acid to form a highly polar carboxylate salt.[6][7] | |

| Polar Protic | Methanol, Ethanol | Moderate to High | Strong hydrogen bonding interactions with the -OH and -COOH groups.[5] |

| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions and hydrogen bond acceptance. |

| Nonpolar | Hexane, Toluene | Very Low | Mismatch in polarity; "like dissolves like" principle.[5] |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a systematic approach to qualitatively and quantitatively determine the solubility of 4-Hydroxyquinoline-7-carboxylic acid. This method is based on established procedures for organic compound solubility analysis.[4][6][7]

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 4-Hydroxyquinoline-7-carboxylic acid and all solvents used.[8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or solvent vapors.[8][9]

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse thoroughly with water.[8][9][10][11]

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[9]

Materials and Reagents

-

4-Hydroxyquinoline-7-carboxylic acid

-

Deionized water

-

5% (w/v) Hydrochloric acid (HCl)

-

5% (w/v) Sodium hydroxide (NaOH)

-

5% (w/v) Sodium bicarbonate (NaHCO₃)

-

Methanol

-

Ethanol

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Acetone

-

Hexane

-

Toluene

-

Test tubes and rack

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Pipettes

Experimental Workflow

The following diagram illustrates the logical flow of the solubility testing procedure.

Caption: Experimental workflow for determining the solubility of 4-Hydroxyquinoline-7-carboxylic acid.

Qualitative Solubility Determination

-

Initial Screening in Water:

-

Accurately weigh approximately 10 mg of 4-Hydroxyquinoline-7-carboxylic acid into a clean, dry test tube.

-

Add 1 mL of deionized water to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution. If the solid completely dissolves, the compound is considered soluble in water. If any solid remains, it is considered insoluble or sparingly soluble.[4][6]

-

-

Aqueous Acid and Base Solubility:

-

If the compound is insoluble in water, use a fresh 10 mg sample.

-

Add 1 mL of 5% HCl. Vortex and observe. Solubility indicates the presence of a basic functional group.[6][7]

-

If insoluble in acid, use a fresh 10 mg sample and add 1 mL of 5% NaOH. Vortex and observe. Solubility indicates the presence of an acidic functional group.[5][6][7]

-

If soluble in 5% NaOH, test a fresh 10 mg sample with 1 mL of 5% NaHCO₃. Solubility in this weaker base suggests a strongly acidic group, such as a carboxylic acid.[6][7]

-

-

Organic Solvent Solubility:

-

In separate test tubes, each containing 10 mg of the compound, add 1 mL of each of the selected organic solvents (methanol, ethanol, DMSO, DMF, acetone, hexane, toluene).

-

Vortex each tube for 30 seconds and observe for complete dissolution.

-

Record your observations for each solvent.

-

Quantitative Solubility Determination (Equilibrium Solubility Method)

For a more precise measurement of solubility, the equilibrium (or shake-flask) method is recommended.

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Hydroxyquinoline-7-carboxylic acid to a known volume of the desired solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by using a syringe filter.

-

Quantify the concentration of the dissolved 4-Hydroxyquinoline-7-carboxylic acid in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve with known concentrations of the compound will be required.

-

-

Calculation:

-

The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

-

Interpretation of Results and Causality

The experimental results should be interpreted in the context of the compound's molecular structure and the properties of the solvents.

-

High solubility in basic solutions (NaOH, NaHCO₃) confirms the presence of the acidic carboxylic acid group. The reaction to form the sodium salt is depicted below.

Caption: Acid-base reaction leading to increased aqueous solubility.

-

Solubility in polar protic and aprotic solvents is indicative of the strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, that can form between the solute and solvent molecules.

-

Insolubility in nonpolar solvents highlights the energetic unfavorability of disrupting the strong solvent-solvent interactions of the nonpolar solvent to accommodate the highly polar solute.

Conclusion

The solubility of 4-Hydroxyquinoline-7-carboxylic acid is a multifaceted property dictated by its molecular structure. Its amphoteric nature, arising from the presence of both acidic and basic functionalities, along with its capacity for hydrogen bonding, results in a solubility profile that is highly dependent on the pH and polarity of the solvent. The experimental protocols provided in this guide offer a robust framework for researchers to accurately determine the solubility of this compound, thereby facilitating its effective use in scientific research and development.

References

-

Determination of Solubility Class. 6

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Link

-

Experiment: Solubility of Organic & Inorganic Compounds. 4

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Link

-

How can you determine the solubility of organic compounds? Quora. Link

-

SAFETY DATA SHEET - 8-Hydroxyquinoline. Link

-

4-Hydroxyquinoline-7-carboxylic acid. PubChem. Link

-

SAFETY DATA SHEET - 4-Hydroxyquinoline-2-carboxylic acid, hydrate. Thermo Fisher Scientific. Link

-

4 - SAFETY DATA SHEET. Link

-

4-Hydroxyquinoline|MSDS. DC Chemicals. Link

-

SAFETY DATA SHEET - 2-Hydroxyquinoline-4-carboxylic acid. Fisher Scientific. Link

-

Quinoline-4-carboxylic acid | Solubility of Things. Link

-

4-Hydroxyquinoline-3-carboxylic acid 97. Sigma-Aldrich. Link

-

4-Hydroxyquinoline-7-carboxylic acid. Sunway Pharm Ltd. Link

-

7-CHLORO-4-HYDROXY QUINOLINE-3-CARBOXYLIC ACID CAS#: 86-47-5. ChemicalBook. Link

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Link

-

4-hydroxyquinoline-7-carboxylic acid | CAS No.1150618-22-6 Synthetic Routes. Molbase. Link

-

7-Hydroxyquinoline-4-carboxylic acid. PubChem. Link

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Link

Sources

- 1. 4-Hydroxyquinoline-7-carboxylic acid | C10H7NO3 | CID 40152029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyquinoline-7-carboxylic acid - CAS:1150618-22-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chem.ws [chem.ws]

- 5. quora.com [quora.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Tautomeric Landscapes of 4-Hydroxyquinoline-7-carboxylic acid: A Guide for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1] Within this class, 4-hydroxyquinoline derivatives are of particular interest due to their diverse biological activities, including anticancer, antimalarial, and neuroprotective properties.[2][3] The biological function of these molecules is intimately linked to their chemical structure, and in the case of 4-hydroxyquinoline-7-carboxylic acid, a profound understanding of its tautomeric nature is paramount for successful drug design and development. This technical guide provides an in-depth exploration of the tautomeric equilibria of 4-hydroxyquinoline-7-carboxylic acid, offering a blend of theoretical principles, experimental methodologies, and practical insights for researchers in the pharmaceutical sciences.

Introduction: The Significance of Tautomerism in Drug Action

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a critical role in the pharmacology of many drugs.[4] For ionizable molecules like 4-hydroxyquinoline-7-carboxylic acid, the predominant tautomeric form can significantly influence key drug-like properties such as solubility, lipophilicity, membrane permeability, and, most importantly, the specific molecular interactions with its biological target.[5] The ability of a molecule to exist in different tautomeric forms can lead to multiple binding modes with a receptor, potentially enhancing or diminishing its therapeutic effect. Therefore, a comprehensive characterization of the tautomeric landscape is not merely an academic exercise but a fundamental prerequisite for rational drug design.

The 4-hydroxyquinoline core can exist in several tautomeric forms, primarily the enol (4-hydroxyquinoline) and the keto (4-quinolone) forms.[6][7] The position of the proton can be influenced by various factors including the electronic nature of substituents, the polarity of the solvent, and the pH of the medium.[8][9] For 4-hydroxyquinoline-7-carboxylic acid, the presence of the carboxylic acid group introduces the possibility of zwitterionic forms, further diversifying its structural landscape.[10][11]

The Tautomeric Forms of 4-Hydroxyquinoline-7-carboxylic acid

The principal tautomeric equilibrium for 4-hydroxyquinoline-7-carboxylic acid involves the keto-enol and zwitterionic forms.

Keto-Enol Tautomerism

The fundamental equilibrium lies between the aromatic enol form (4-hydroxyquinoline) and the non-aromatic keto form (1,4-dihydro-4-oxoquinoline or 4-quinolone).[12] Generally, for 4-hydroxyquinolines, the keto tautomer is the more stable and predominant species in both solution and the solid state.[7][13] This preference is attributed to the greater stability of the amide functionality within the quinolone ring system.

The Influence of the Carboxylic Acid Group and Zwitterionic Forms

The presence of the carboxylic acid group at the 7-position introduces the potential for intramolecular proton transfer, leading to the formation of zwitterionic tautomers. In these forms, the carboxylic acid protonates the basic nitrogen of the quinoline ring, resulting in a positively charged quinolinium ion and a negatively charged carboxylate. Solid-state and solution NMR studies on hydroxyquinoline carboxylic acids have confirmed the presence of these zwitterionic species.[10][14]

The equilibrium between the neutral and zwitterionic forms is highly dependent on the solvent environment. Polar, protic solvents are known to stabilize the zwitterionic tautomer through hydrogen bonding and favorable dipole-dipole interactions.

Below is a diagram illustrating the key tautomeric equilibria for 4-hydroxyquinoline-7-carboxylic acid.

Caption: Key tautomeric equilibria of 4-hydroxyquinoline-7-carboxylic acid.

Experimental Characterization of Tautomeric Equilibria

A multi-faceted experimental approach is essential for the unambiguous characterization of the tautomeric forms of 4-hydroxyquinoline-7-carboxylic acid.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for studying tautomerism due to the distinct electronic transitions of the different forms.[15] The aromatic enol form typically exhibits absorption maxima at different wavelengths compared to the conjugated but non-aromatic keto form.[16]

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution Preparation: Prepare a 1 mM stock solution of 4-hydroxyquinoline-7-carboxylic acid in a suitable solvent (e.g., methanol or DMSO).

-

Solvent Series: Prepare a series of solutions by diluting the stock solution in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, ethanol, and water). Aim for a final concentration in the range of 10-50 µM.

-

Spectral Acquisition: Record the UV-Vis absorption spectra for each solution from 200 to 400 nm using a double-beam spectrophotometer. Use the respective solvent as a blank.

-

Data Analysis: Analyze the shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) as a function of solvent polarity. A significant shift in λmax is indicative of a change in the predominant tautomeric form.

| Solvent | Polarity Index | Expected Predominant Tautomer | Anticipated λmax Shift |

| Hexane | 0.1 | Enol/Keto (less polar) | Reference |

| Chloroform | 4.1 | Keto | Shift towards longer wavelengths |

| Acetonitrile | 5.8 | Keto/Zwitterion | Further shift |

| Ethanol | 4.3 | Keto/Zwitterion | Significant shift |

| Water | 10.2 | Zwitterion/Keto | Most pronounced shift |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H, 13C, and 15N NMR, provides detailed structural information to differentiate between tautomers.[10] Chemical shifts are highly sensitive to the electronic environment of the nuclei. For instance, the 13C chemical shift of the C4 carbon is significantly different in the enol (C-OH) and keto (C=O) forms.[7]

Experimental Protocol: 1H and 13C NMR in Different Solvents

-

Sample Preparation: Dissolve 5-10 mg of 4-hydroxyquinoline-7-carboxylic acid in 0.5-0.7 mL of deuterated solvents of varying polarity (e.g., CDCl3, DMSO-d6, D2O).

-

Spectral Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Compare the chemical shifts of key protons and carbons in the different solvents. Pay close attention to the chemical shifts of the protons on the quinoline ring and the C4 carbon. The presence of exchange-broadened signals in solution NMR spectra can suggest a dynamic equilibrium between tautomers.[11]

| Nucleus | Keto Form (4-Quinolone) | Enol Form (4-Hydroxyquinoline) | Zwitterionic Form |

| C4 (13C) | ~175-180 ppm | ~150-160 ppm | ~170-175 ppm |

| N-H (1H) | ~11-12 ppm | Absent | ~13-14 ppm (broad) |

| O-H (1H) | Absent | ~9-10 ppm | Absent |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in each tautomer. The keto form will exhibit a characteristic C=O stretching vibration, while the enol form will show an O-H stretch.

Computational Modeling of Tautomeric Stability

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and complementing experimental data.[8][17]

Computational Workflow: DFT Calculations

Caption: A typical workflow for computational analysis of tautomer stability.

By calculating the Gibbs free energy (G) of each tautomer in the gas phase and in different solvent environments (using a polarizable continuum model, PCM), the relative populations of each species at equilibrium can be predicted. Theoretical studies on similar 4-hydroxyquinoline derivatives have shown good agreement with experimental findings, often correctly predicting the predominance of the keto form.[5][18]

Implications for Drug Development

The tautomeric state of 4-hydroxyquinoline-7-carboxylic acid will directly impact its interactions with biological targets. For instance, the keto form possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the enol form has both a hydrogen bond donor and acceptor at the hydroxyl group. The zwitterionic form presents a positive charge on the quinolinium ring and a negative charge on the carboxylate, which can engage in electrostatic interactions.

Understanding which tautomer is prevalent under physiological conditions (aqueous environment, pH ~7.4) is crucial for:

-

Structure-Activity Relationship (SAR) Studies: Correlating the biological activity with the correct tautomeric structure.

-

In Silico Drug Design: Using the correct tautomeric form in docking and molecular dynamics simulations to accurately predict binding affinities and modes.

-

Formulation Development: The solubility and stability of the drug substance will be dependent on the predominant tautomer.

Conclusion

The tautomerism of 4-hydroxyquinoline-7-carboxylic acid is a complex phenomenon that requires a synergistic approach of experimental and computational methods for its complete elucidation. A thorough understanding of the tautomeric landscape is not a mere academic pursuit but a critical component of the drug discovery and development process. By characterizing the predominant tautomeric forms and the factors that govern their equilibrium, researchers can make more informed decisions in the design of novel therapeutics with improved efficacy and safety profiles. The quinoline scaffold continues to be a rich source of new drug candidates, and a deep appreciation for its nuanced chemical properties, such as tautomerism, will undoubtedly pave the way for future therapeutic breakthroughs.[1][2]

References

- Benchchem. (n.d.). Application Notes and Protocols for 4-Hydroxyquinoline Derivatives in Anticancer Drug Discovery.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones.

- ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline.

- ResearchGate. (n.d.). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon.

- PubMed. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids.

- MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.

- PubMed. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.

- ResearchGate. (2025). (PDF) A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.

- ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.

- PubMed Central. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

- ACS Publications. (n.d.). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity | The Journal of Organic Chemistry.

- ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.

- ResearchGate. (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).

- ResearchGate. (2025). The quinolone-hydroxyquinoline tautomerism in quinolone 3-esters; preserving the 4-oxoquinoline structure to retain antimalarial activity | Request PDF.

- CoLab. (2008). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids.

- NIH. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC.

- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

- Beilstein-Institut. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.

- ResearchGate. (n.d.). Tautomeric form of 4-quinolone (1).

- ResearchGate. (2025). A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids | Request PDF.

- ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum.

- Benchchem. (n.d.). Technical Support Center: Managing Tautomerism in 4-Fluoro-2-hydroxyquinoline Reactions.

- PubMed Central. (2024). Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment.

- Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs.

- NIH. (n.d.). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics.

- PubChem. (n.d.). 4-Hydroxyquinoline-7-carboxylic acid.

- PubChem. (n.d.). 4-Hydroxyquinoline.

- Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points.

- ResearchGate. (n.d.). Main tautomeric forms of 4-hydroxyquinolin-2-one.

- PubMed. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration.

- Google Patents. (n.d.). CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

- NIH. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering.

- MDPI. (n.d.). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry.

- Digital Commons @ IWU. (n.d.). Quantification of Fluoroquinolone Antibiotics with High Performance Liquid Chromatography Coupled UV/VIS Detection.

- Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids | CoLab [colab.ws]

- 12. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin in their laboratory mixture, dosage forms and water samples: greenness and blueness assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

The Pharmacological Potential of 4-Hydroxyquinoline-7-carboxylic Acid: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, renowned for its versatile pharmacological activities.[1] Its derivatives have given rise to a multitude of therapeutic agents with applications spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective domains.[1] The 4-hydroxyquinoline moiety, in particular, represents a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This inherent promiscuity, when strategically harnessed, allows for the development of novel therapeutics with diverse mechanisms of action. This technical guide will delve into the potential biological activities of a specific, yet underexplored, member of this family: 4-Hydroxyquinoline-7-carboxylic acid . While direct experimental data on this precise molecule is limited, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its pharmacological profile and guiding future research endeavors.